2-chloro-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-chloro-N-(2,5-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.59 g/mol . It is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique chemical properties, which make it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include various substituted acetamides.
Hydrolysis: The major products are 2,5-difluoroaniline and chloroacetic acid.
Scientific Research Applications
2-chloro-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor in drug synthesis.
Industry: Employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenylacetamide
- 2-chloro-N-(2-fluorophenyl)acetamide
- 2-chloro-N-(4-fluorophenyl)acetamide
Uniqueness
2-chloro-N-(2,5-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The difluoro substitution can enhance the compound’s stability and influence its interaction with biological targets .
Properties
IUPAC Name |
2-chloro-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJQYTPZZNZWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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